2-Isocyanato-1,1-dimethylcyclopropane
Overview
Description
2-Isocyanato-1,1-dimethylcyclopropane is an organic compound with the molecular formula C₆H₉NO. It is characterized by the presence of an isocyanate group (-NCO) attached to a cyclopropane ring substituted with two methyl groups. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanato-1,1-dimethylcyclopropane typically involves the reaction of 2-amino-1,1-dimethylcyclopropane with phosgene (COCl₂) under controlled conditions. The reaction proceeds as follows: [ \text{2-Amino-1,1-dimethylcyclopropane} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of isocyanates, including this compound, often employs the phosgene method due to its efficiency. non-phosgene methods are being explored to mitigate the environmental and safety concerns associated with phosgene. These methods include the use of carbon monoxide, dimethyl carbonate, and urea as alternative reagents .
Chemical Reactions Analysis
Types of Reactions: 2-Isocyanato-1,1-dimethylcyclopropane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions:
Alcohols and Amines: React with the isocyanate group to form urethanes and ureas.
Catalysts: Catalysts such as dibutyltin dilaurate (DBTDL) are often used to enhance the reaction rates.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Resulting from polymerization reactions
Scientific Research Applications
2-Isocyanato-1,1-dimethylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules to study protein interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems and the development of novel pharmaceuticals.
Industry: Utilized in the production of polyurethanes, which are essential in manufacturing foams, coatings, adhesives, and elastomers
Mechanism of Action
The mechanism of action of 2-Isocyanato-1,1-dimethylcyclopropane primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts with nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of urethanes and ureas. The cyclopropane ring imparts strain to the molecule, making it more reactive and facilitating various chemical transformations .
Comparison with Similar Compounds
- 2-Isocyanato-1-methylcyclopropane
- 2-Isocyanato-1,1-dimethylcyclobutane
- 2-Isocyanato-1,1-dimethylcyclohexane
Comparison: 2-Isocyanato-1,1-dimethylcyclopropane is unique due to the presence of the highly strained cyclopropane ring, which enhances its reactivity compared to other isocyanates with less strained rings. This increased reactivity makes it particularly useful in applications requiring rapid and efficient chemical transformations .
Properties
IUPAC Name |
2-isocyanato-1,1-dimethylcyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-6(2)3-5(6)7-4-8/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWYCQPBTMPGRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1N=C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343804-58-9 | |
Record name | 2-isocyanato-1,1-dimethylcyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.